molecular formula C19H15N3O2S B11432207 N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11432207
M. Wt: 349.4 g/mol
InChI Key: ZOJQCYNYLLVRCU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, which is fused with a carboxamide group and a 2,4-dimethylphenyl substituent.

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide include other thienopyrimidines and pyridothienopyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H15N3O2S/c1-11-6-7-14(12(2)9-11)20-17(23)15-10-13-18(25-15)21-16-5-3-4-8-22(16)19(13)24/h3-10H,1-2H3,(H,20,23)

InChI Key

ZOJQCYNYLLVRCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O)C

Origin of Product

United States

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